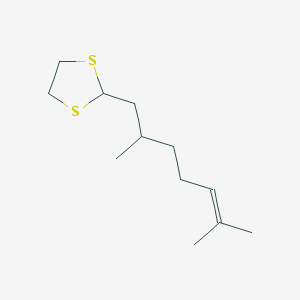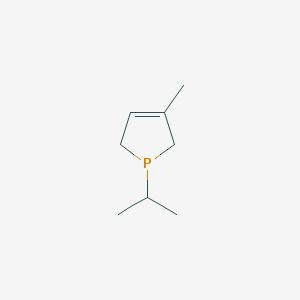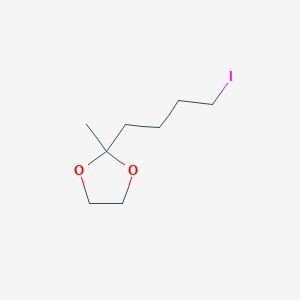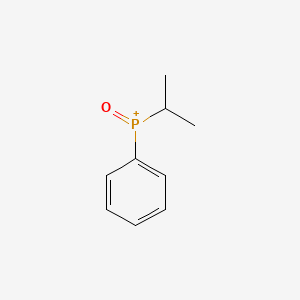
Oxo(phenyl)(propan-2-yl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(phenyl)(propan-2-yl)phosphanium is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a propan-2-yl group, and an oxo group. Tertiary phosphines are widely studied due to their significant applications in various fields, including catalysis and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including oxo(phenyl)(propan-2-yl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of phenylmagnesium bromide with chlorophosphine can yield the desired tertiary phosphine .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(phenyl)(propan-2-yl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl or propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl-substituted phosphines, and various substituted phosphines depending on the specific reaction conditions .
Applications De Recherche Scientifique
Oxo(phenyl)(propan-2-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of oxo(phenyl)(propan-2-yl)phosphanium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom’s lone pair of electrons can form bonds with transition metals, facilitating various catalytic cycles. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups.
Triethylphosphine: Contains three ethyl groups instead of phenyl and propan-2-yl groups.
Diphenyl(ethyl)phosphine: Similar structure but with different alkyl groups.
Uniqueness
Oxo(phenyl)(propan-2-yl)phosphanium is unique due to the presence of both phenyl and propan-2-yl groups, which can influence its reactivity and coordination properties. This structural variation allows for tailored applications in catalysis and organic synthesis .
Propriétés
Numéro CAS |
63762-20-9 |
|---|---|
Formule moléculaire |
C9H12OP+ |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
oxo-phenyl-propan-2-ylphosphanium |
InChI |
InChI=1S/C9H12OP/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |
Clé InChI |
JOVGCFQTQMKESO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[P+](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




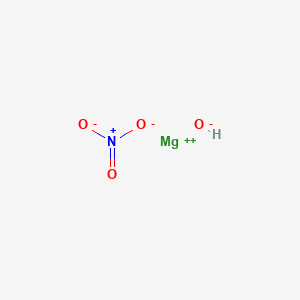

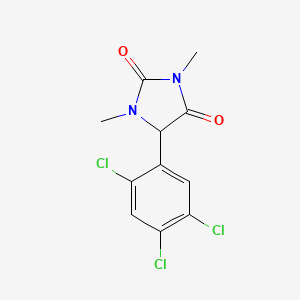
![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)
![6-Methyl-2-[(4-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14492721.png)
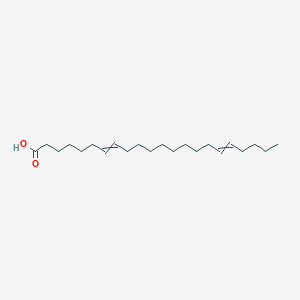
![Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14492728.png)
